

Spectroscopic Profile of 3,5-Dibromo-4-pyridinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dibromo-4-pyridinol

Cat. No.: B1294550

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **3,5-Dibromo-4-pyridinol**, a halogenated pyridine derivative of interest in various chemical and pharmaceutical research domains. The information presented herein is intended to serve as a foundational resource for its identification, characterization, and application in further studies.

Chemical Structure and Properties

Chemical Name: **3,5-Dibromo-4-pyridinol** (also known as 3,5-Dibromo-4-hydroxypyridine)

Molecular Formula: C₅H₃Br₂NO Molecular Weight: 252.89 g/mol Structure:

Caption: Chemical structure of **3,5-Dibromo-4-pyridinol**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3,5-Dibromo-4-pyridinol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.25	Singlet	H-2 and H-6

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
157.5	C-4
138.3	C-2 and C-6
111.9	C-3 and C-5

Solvent: DMSO-d₆[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

m/z (amu)	Relative Intensity (%)	Assignment
255 / 253 / 251	51 / 100 / 52	[M] ⁺
94	12	Fragment
81 / 79	10 / 7	[Br] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

General Synthesis and Purification

3,5-Dibromo-4-hydroxypyridine can be synthesized via the nuclear bromination of 4-hydroxypyridine using N-bromosuccinimide (NBS) in a suitable solvent. The crude product is typically purified by flash chromatography.[1]

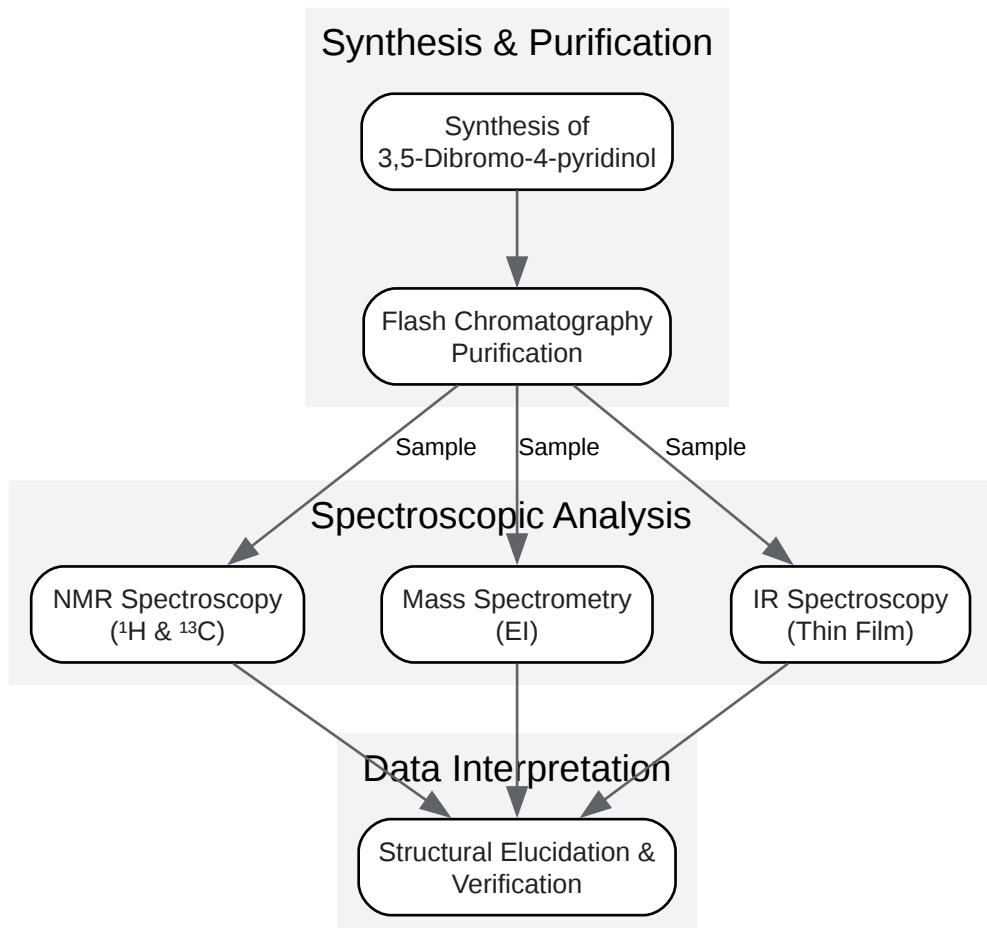
NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[1] Chemical shifts are reported in parts per million (ppm).

Mass Spectrometry

Mass spectra are obtained using a spectrometer with an electron ionization (EI) source operating at 70 eV. The source temperature is maintained at 200 °C.[1]

Infrared (IR) Spectroscopy (General Protocol for Solids)

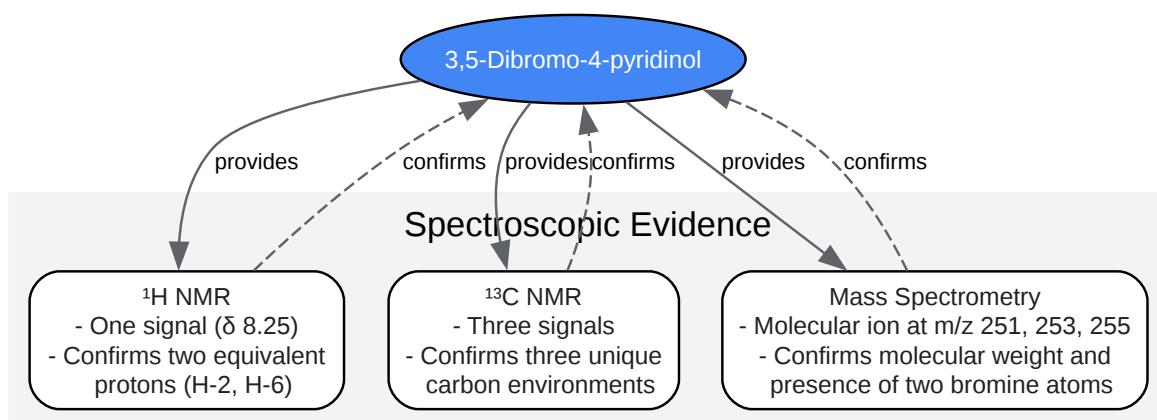

For a solid sample like **3,5-Dibromo-4-pyridinol**, the thin solid film method is commonly employed.[2]

- **Sample Preparation:** A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent such as acetone or methylene chloride.[2]
- **Film Deposition:** A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
- **Data Acquisition:** The salt plate is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.[2]

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **3,5-Dibromo-4-pyridinol**.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data to Chemical Structure

This diagram illustrates how different spectroscopic techniques provide complementary information to confirm the structure of **3,5-Dibromo-4-pyridinol**.

[Click to download full resolution via product page](#)

Caption: Relationship between data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dibromo-4-pyridinol: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294550#spectroscopic-data-for-3-5-dibromo-4-pyridinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com